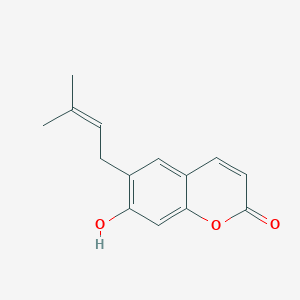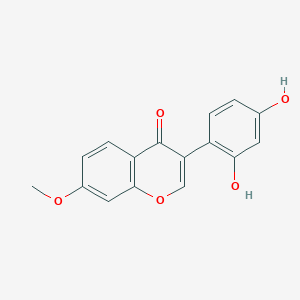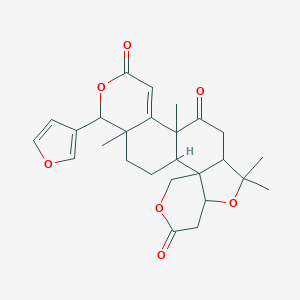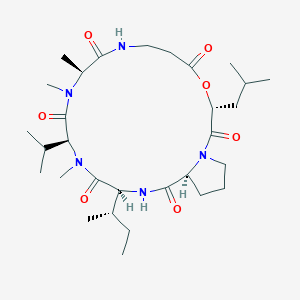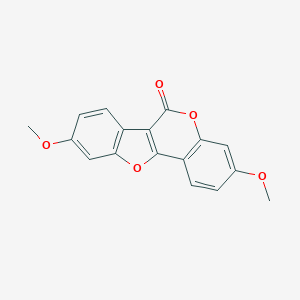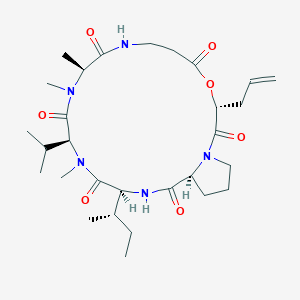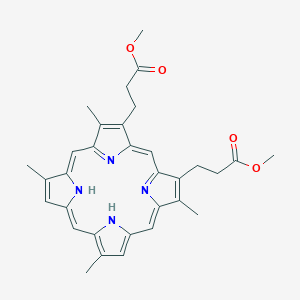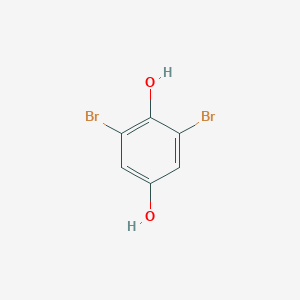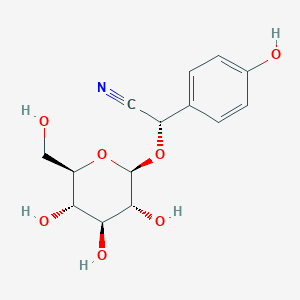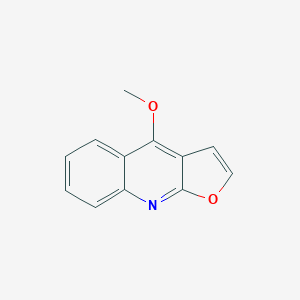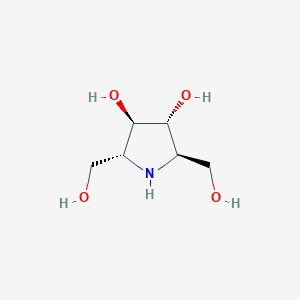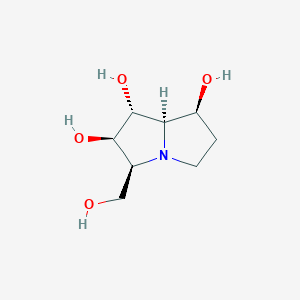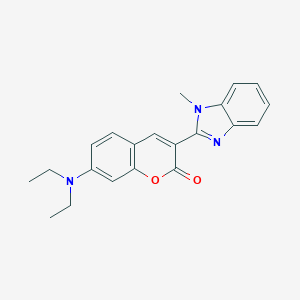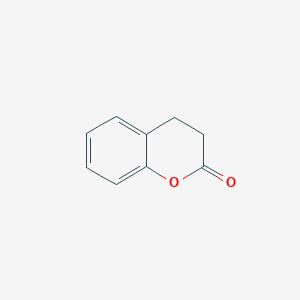
Pedicin
Übersicht
Beschreibung
Pedicin is a trade name for a medication that contains Erythromycin . It is a bacteriostatic macrolide antibiotic, but may be bactericidal in high concentrations . It is available as an oral suspension with a weight of 125mg/5ml .
Molecular Structure Analysis
The molecular formula of Pedicin is C37H67NO13 . Its average weight is 733.9268 and its monoisotopic mass is 733.461241235 . A study on the structure and thermal stability of mutant Pediocin PA-1 peptides engineered with cysteine substitutions has been conducted .
Wissenschaftliche Forschungsanwendungen
Application Summary
Pedicin, also known as Pediocin, is a bacteriocin produced by Pediococcus strains . It has been found to have an effective antimicrobial function against Listeria monocytogenes and some other Gram-positive bacteria . This makes it an important class of biopreservatives .
Methods of Application
Pediocin remains active between pH 2.0 and 12.0 after a 2-hour treatment, at 4 °C and −20 °C for 1 month, and at 40, 60, 80, 100, and 121 °C for 1 hour . The adsorption effect of pediocin is not affected by temperature and duration, but pH is a crucial factor .
Results or Outcomes
The study found that the occurrence of holes on the sensitive bacteria cell membrane, the dissolution of intracellular nucleic acid and protein material, and the dissipation of proton motive force led to sensitive bacteria cell death after treatment with pediocin . This suggests that pediocin could be a potential natural preservative in the food industry .
Medical Sciences
Application Summary
Pediocin-like bacteriocins have a great potential application in medical sciences . They have aroused great interest because of their potential application in medical sciences and food industry .
Methods of Application
The demand for pathogens-free food, more natural, with fewer chemicals has led to the search for alternative food preservatives . Bacteriocins can offer a solution to this problem because they have some advantages such as pH and heat stability, inhibition of food-borne microorganisms at sub-nanomolar concentrations and easy inactivation by intestinal proteases .
Results or Outcomes
In addition, the increasing resistance to common antibiotics is highly worrisome, thus, it has led to the study of alternative antimicrobials, such as bacteriocins and bacteriophages, as a primary concern .
Nanomedicine
Application Summary
Nanomedicine is a field that has shown great promise in the application of pediocin . One of the key directions in nanomedicine research for the future will be to combine nanoparticles with molecules, therapeutic drugs or inter-nanoparticles in order to enhance the stability, therapeutic effects, and reduce the toxic effects of nanomedicines .
Methods of Application
The application of pediocin in nanomedicine involves the combination of nanoparticles with pediocin molecules. This combination can enhance the stability and therapeutic effects of pediocin, and reduce its toxic effects .
Biomedical Imaging
Application Summary
Pediocin could potentially be used in the field of biomedical imaging . For instance, it could be used in the detection of cardiovascular disease by looking at calcium deposits in the coronary arteries .
Methods of Application
The application of pediocin in biomedical imaging would involve using it as a contrast agent to enhance the visibility of certain structures or fluids within the body .
Results or Outcomes
The potential outcomes of this application could include improved detection and treatment of diseases such as cardiovascular disease .
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-10,20-21H,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRMAMORBLMPSR-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pedicin | |
CAS RN |
521-51-7 | |
| Record name | PEDICIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



